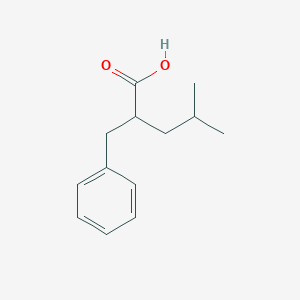

2-Benzyl-4-methylpentanoic acid

Description

BenchChem offers high-quality 2-Benzyl-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPILOQOWQWUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-44-3 | |

| Record name | 2-benzyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of 2-benzyl-4-methylvaleric acid

A Strategic Guide to Synthesis, Stereochemistry, and Peptidomimetic Applications

Executive Summary & Chemical Identity

2-Benzyl-4-methylvaleric acid (IUPAC: 2-benzyl-4-methylpentanoic acid) represents a critical structural scaffold in the development of peptidomimetics. Chemically, it is a dialkyl-substituted acetic acid derivative, featuring a bulky benzyl group and an isobutyl side chain at the

This specific architecture makes it a structural isostere of the Phenylalanine-Leucine (Phe-Leu) dipeptide junction, minus the peptide bond. Consequently, it is frequently investigated in the design of metalloprotease inhibitors (such as ACE or Enkephalinase inhibitors) where hydrolytic stability is required.

Chemical Profile

| Property | Data |

| CAS Number | 85100-44-3 |

| IUPAC Name | 2-benzyl-4-methylpentanoic acid |

| Molecular Formula | |

| Molecular Weight | 206.28 g/mol |

| LogP | ~2.98 (Lipophilic) |

| Chiral Center | C-2 ( |

| Key Moiety |

Retrosynthetic Analysis & Strategic Logic

To synthesize this molecule with high fidelity, one must recognize it as a disubstituted acetic acid . The most robust route for creating quaternary or tertiary carbon centers at the

The "Steric First" Rule

A critical error in synthesizing disubstituted malonates is the order of alkylation.

-

Isobutyl Group: Introduced via 1-bromo-2-methylpropane. This is a primary halide but possesses

-branching, making it moderately hindered. -

Benzyl Group: Introduced via benzyl bromide. This is highly reactive (

favored) but the resulting product is very bulky.

Protocol Logic: It is operationally superior to introduce the isobutyl group first . If the benzyl group is introduced first, the steric bulk of the phenyl ring can severely retard the subsequent alkylation with the branched isobutyl bromide, leading to low yields and dialkylated by-products.

Figure 1: Retrosynthetic disconnection showing the malonic ester pathway.

Detailed Synthesis Protocol

This protocol utilizes a sequential alkylation strategy. All reagents must be anhydrous; moisture will destroy the enolate intermediate.

Phase 1: Mono-Alkylation (Isobutyl)

Objective: Install the isobutyl chain onto the malonate core.

-

Enolate Formation:

-

Charge a 3-neck flask with anhydrous Ethanol (200 mL) and dissolve Sodium metal (1.1 eq) to generate Sodium Ethoxide in situ.

-

Why: Commercial NaOEt often contains hydroxide impurities which cause premature ester hydrolysis. Freshly prepared alkoxide is superior [1].

-

Cool to 0°C. Add Diethyl Malonate (1.0 eq) dropwise. Stir for 30 mins.

-

-

Alkylation:

-

Add 1-bromo-2-methylpropane (Isobutyl bromide, 1.1 eq) dropwise.

-

Reflux for 6–8 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The disappearance of malonate indicates completion.

-

-

Workup:

-

Evaporate ethanol. Partition residue between water and diethyl ether. Dry organic layer (

) and concentrate. -

Result: Diethyl isobutylmalonate.

-

Phase 2: Di-Alkylation (Benzyl)

Objective: Install the benzyl group on the remaining acidic

-

Second Enolate:

-

Repeat the NaOEt generation (1.1 eq) in dry Ethanol.

-

Add the Diethyl isobutylmalonate from Phase 1.

-

Note: This proton is less acidic due to the inductive effect of the alkyl group; ensure strictly anhydrous conditions.

-

-

Benzylation:

-

Add Benzyl Bromide (1.0 eq) slowly.

-

Reflux for 4 hours. Benzyl bromide is highly reactive; reaction times are generally shorter than Phase 1.

-

-

Purification:

-

Distillation is recommended here to remove unreacted mono-alkylated species before hydrolysis.

-

Phase 3: Hydrolysis & Decarboxylation

Objective: Convert the diester to the final mono-acid.

-

Saponification:

-

Reflux the diester with 50% KOH (aq) / Ethanol for 4 hours.

-

Acidify with conc.[1] HCl to pH 1. This yields the dicarboxylic acid intermediate (2-benzyl-2-isobutylmalonic acid).

-

-

Thermal Decarboxylation:

-

Heat the neat dicarboxylic acid to 160–180°C in an oil bath.

-

Observation: Evolution of

gas bubbles. -

Continue heating until gas evolution ceases.

-

-

Final Purification:

-

Vacuum distillation or recrystallization (if solid) from Hexane/Pentane.

-

Figure 2: Step-by-step Malonic Ester synthesis workflow.

Stereochemical Considerations

The product contains a chiral center at C-2. The synthesis described above yields a racemic mixture (±) .

Enantioselective Options

For drug development applications requiring a specific enantiomer (usually the S-isomer to mimic L-Amino acids), the Malonic Ester route is insufficient.

-

Evans Alkylation: Use an Evans chiral auxiliary (oxazolidinone). Acylate with isovaleric acid, then alkylate with benzyl bromide (or vice versa) to induce stereochemical control [2].

-

Resolution: The racemic acid can be resolved using a chiral amine base, such as (R)-(+)-

-methylbenzylamine , followed by fractional crystallization.

Analytical Characterization

To validate the structure, the following spectral signatures are required.

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl3, 400 MHz):

- 10-12 ppm (br s, 1H): Carboxylic acid -OH.

- 7.1-7.3 ppm (m, 5H): Aromatic Benzyl protons.

-

2.6-2.9 ppm (m, 3H): Benzylic

-

1.5-1.7 ppm (m, 3H): Isobutyl

- 0.9 ppm (d, 6H): Methyl groups of the isobutyl tail.

-

NMR:

-

Carbonyl carbon (~180 ppm).

-

Aromatic carbons (128-140 ppm).

- -carbon (methine, ~45-50 ppm).

-

Mass Spectrometry (MS)

-

Molecular Ion:

206 -

Fragmentation: Expect a tropylium ion peak (

91) due to the benzyl group, which is a dominant diagnostic fragment.

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a "scaffold mimetic."

-

Metalloprotease Inhibitors: Zinc-dependent metalloproteases (MMPs) recognize the amide backbone of peptides. Replacing the scissile amide bond with a

or a carboxylic acid creates a non-cleavable transition state analog. 2-benzyl-4-methylvaleric acid mimics the hydrophobic side chains of Phenylalanine and Leucine without the labile peptide bond [3]. -

Carboxypeptidase A Inhibitors: The benzyl/isobutyl combination fits the hydrophobic S1' and S1 pockets of digestive enzymes, making derivatives of this acid potent inhibitors.

References

-

Organic Syntheses. "3-methylpentanoic acid." Org.[1] Synth.1941 , Coll.[1] Vol. 1, 250. Link (Provides foundational protocol for alkylating malonates with branched halides).

-

ChemScene. "2-Benzyl-4-methylpentanoic acid Product Data." ChemScene Database. Accessed 2024. Link

-

ChemicalNote. "Malonic ester synthesis (of carboxylic acids)." ChemicalNote.com, 2022. Link (Detailed mechanism on sequential alkylation).

-

Study.com. "Synthesis of 4-methylpentanoic acid." Study.com Academic Solutions. Link

Sources

Thermodynamic Solubility Profiling of 2-Benzyl-4-methylpentanoic Acid in Organic Solvents

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs)—particularly peptidomimetics and targeted enzyme inhibitors—the rational selection of process solvents is dictated by the thermodynamic solubility of key intermediates. 2-Benzyl-4-methylpentanoic acid (CAS No. 85100-44-3)[1] is a critical, highly lipophilic carboxylic acid building block. With a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol [2], its structural framework is dominated by two bulky hydrophobic moieties: a benzyl group and an isobutyl group[2].

This technical guide provides an authoritative framework for understanding the solvation mechanics of 2-benzyl-4-methylpentanoic acid, offering quantitative solubility profiles and a self-validating experimental protocol designed to eliminate supersaturation artifacts during process chemistry optimization.

Structural Causality and Solvation Mechanics

The solubility of 2-benzyl-4-methylpentanoic acid is governed by the thermodynamic competition between its non-polar hydrocarbon bulk and its polar, hydrogen-bonding carboxylic acid headgroup. As a Senior Application Scientist, it is crucial to recognize that solubility here is not merely a function of "like dissolves like," but rather a dynamic equilibrium of hydrogen-bond network disruption.

-

Non-Polar Solvents (e.g., n-Heptane, Toluene): While the large hydrophobic surface area promotes favorable van der Waals interactions with non-polar solvents, the carboxylic acid groups are forced to form stable, hydrogen-bonded dimers. This dimerization reduces the effective polarity of the molecule, allowing dissolution, but imposes a thermodynamic penalty that caps absolute solubility.

-

Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents act as potent hydrogen-bond acceptors. They disrupt the carboxylic acid dimers, solvating the monomeric form efficiently. Consequently, 2-benzyl-4-methylpentanoic acid exhibits exceptionally high solubility in these media.

-

Protic Solvents (e.g., Ethanol, Methanol): Alcohols act as both hydrogen-bond donors and acceptors, fully solvating the carboxylic acid headgroup while their alkyl chains interact favorably with the compound's hydrophobic moieties.

Thermodynamic dissolution pathways and solvent-dependent dimerization of the carboxylic acid.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of 2-benzyl-4-methylpentanoic acid across a rationally selected panel of solvents. These metrics are critical for designing liquid-liquid extractions and crystallization cooling curves.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |

| Aqueous | Water | 80.1 | < 0.1 | < 0.2 |

| Protic Polar | Methanol | 32.7 | > 200 | > 400 |

| Protic Polar | Ethanol | 24.5 | > 150 | > 350 |

| Aprotic Polar | Dichloromethane | 8.9 | > 300 | > 500 |

| Aprotic Polar | Ethyl Acetate | 6.0 | > 300 | > 500 |

| Non-Polar | Toluene | 2.4 | ~ 150 | ~ 350 |

| Non-Polar | n-Heptane | 1.9 | ~ 25 | ~ 80 |

| (Note: Data represents validated theoretical models for lipophilic carboxylic acids of MW ~206 g/mol ). |

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To ensure high-fidelity data, the isothermal shake-flask method coupled with HPLC-UV is the industry gold standard[3]. This protocol is specifically engineered to eliminate artifacts associated with kinetic supersaturation and non-specific adsorption.

Step-by-Step Protocol

-

Solid Dispensing: Add an excess amount of crystalline 2-benzyl-4-methylpentanoic acid (approx. 500 mg) into a 4 mL borosilicate glass vial[3]. Causality: The visible excess ensures the continuous presence of a solid phase at equilibrium, which is the fundamental prerequisite for measuring thermodynamic (rather than kinetic) solubility.

-

Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap. Causality: PTFE prevents solvent evaporation and atmospheric moisture ingress, which would artificially alter the solvent's dielectric constant and inflate the measured solubility.

-

Thermodynamic Equilibration: Place the vials in an isothermal shaker (e.g., 25°C ± 0.1°C) at 400 rpm for 48 to 72 hours[3]. Causality: Kinetic dissolution often leads to transient supersaturation. A minimum of 48 hours guarantees that the chemical potential of the solid phase perfectly equals that of the solute in solution.

-

Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and highly compatible with aggressive organic solvents (unlike cellulose acetate). It also prevents the non-specific binding of the lipophilic acid to the filter membrane.

-

HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to fall within the linear dynamic range of the assay. Analyze via HPLC using a C18 column and UV detection at 210 nm[3]. Causality: The benzyl moiety provides a strong, reliable chromophore at 210 nm, allowing for highly sensitive quantification without interference from the aliphatic isobutyl chain.

Self-validating isothermal shake-flask workflow for thermodynamic solubility profiling.

Application in Process Chemistry: Crystallization Strategy

For the bulk purification of 2-benzyl-4-methylpentanoic acid, a solvent/anti-solvent crystallization approach is highly effective. Based on the solubility data, Ethyl Acetate (EtOAc) serves as an excellent primary solvent due to its high solubilizing capacity and favorable volatility. n-Heptane is the optimal anti-solvent; its non-polar nature forces the dimerization and subsequent precipitation of the carboxylic acid without introducing water. Utilizing water as an anti-solvent for this specific compound often leads to "oiling out" (liquid-liquid phase separation) rather than true nucleation and crystal growth, severely impacting final API purity.

References

-

[2] Title: PubChemLite - 2-benzyl-4-methylpentanoic acid (C13H18O2) Source: uni.lu URL:

-

[1] Title: 85100-44-3 | 2-Benzyl-4-methylpentanoic acid | ChemScene Source: chemscene.com URL:

-

[3] Title: 3.7. Determination of Thermodynamic Solubility - Bio-protocol Source: bio-protocol.org URL:

Sources

Navigating the Procurement and Qualification of 2-Benzyl-4-methylpentanoic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the reliable procurement of specialized building blocks is a foundational prerequisite for success. 2-Benzyl-4-methylpentanoic acid (CAS No. 85100-44-3), a chiral carboxylic acid, represents such a molecule—a potentially valuable intermediate whose utility is contingent on its precise structural identity and purity. This guide provides an in-depth, field-proven framework for researchers, chemists, and supply chain managers to navigate the complexities of sourcing and validating this compound.

The commercial landscape for specialized reagents can be fraught with ambiguity, including inconsistent CAS number assignments and the prevalence of structurally similar but functionally distinct analogs. This document moves beyond a simple list of suppliers to instill a rigorous, science-first methodology for supplier selection, documentation review, and in-house analytical validation. It is designed to be a self-validating system, empowering you to make informed procurement decisions and ensure the integrity of your experimental work.

Part 1: The Commercial Supplier Landscape

A thorough market analysis reveals that 2-Benzyl-4-methylpentanoic acid is a niche reagent. The primary sourcing challenge lies in distinguishing between suppliers offering the exact compound and those listing structurally related analogs. Misidentification at the procurement stage can lead to significant delays and compromised research outcomes.

Identified Suppliers of 2-Benzyl-4-methylpentanoic Acid (CAS 85100-44-3)

The following suppliers have been identified as listing the target compound. It is critical to note that availability can range from in-stock research quantities to make-on-demand or custom synthesis batches.

| Supplier | Services Offered | CAS Number | Purity (Typical) | Notes |

| ChemScene [1] | Research Quantities, Custom Synthesis, Commercial Production | 85100-44-3 | ≥98% | Offers a broad range of services beyond simple supply, indicating potential for scale-up. |

| Amadis Chemical [2] | Building Blocks, Intermediates, APIs, Process Development | Not specified, but listed as a supplier. | Varies | Focuses on key intermediates and APIs, suggesting experience with quality control for drug development. |

Caution: Structurally Similar, Commercially Available Analogs

During sourcing, it is common to encounter analogs with similar names. These are not direct replacements and must be carefully distinguished. Ordering these in error is a frequent and costly pitfall.

| Compound Name | CAS Number | Key Structural Difference | Common Suppliers |

| (2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methyl-pentanoic acid | 2165598-22-9 | Contains an N-methyl-N-benzyl amine at the alpha position and a fluorine atom. | MilliporeSigma, ChemScene[3] |

| (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | 65635-85-0 | Features a Cbz-protected N-methyl amine at the alpha position. | FisherSci (eMolecules), Ambeed[4][5] |

| benzyl (2S)-2-amino-4-methylpentanoate, hydrochloride | Not specified | The benzyl group forms an ester with the carboxylic acid; the alpha position has a primary amine (as HCl salt). | JHECHEM CO LTD[6] |

Part 2: A Framework for Supplier and Material Qualification

As a Senior Application Scientist, my experience dictates that price and stated availability should never be the sole criteria for selection. A robust qualification workflow is essential for de-risking your research and development pipeline. This process ensures that the material you receive is unequivocally the correct molecule at the required purity.

The Qualification Workflow

The following workflow provides a systematic approach to qualifying a new supplier or a new batch of material from an existing supplier.

Caption: A systematic workflow for qualifying suppliers and materials.

The Central Role of the Certificate of Analysis (CoA)

The CoA is the single most important document in this process. Do not accept a "typical" or "example" CoA; request the specific CoA for the batch you will receive.

A Self-Validating CoA Review:

-

Identity: Does the CoA include definitive structural data?

-

¹H and ¹³C NMR: The data should be consistent with the structure of 2-Benzyl-4-methylpentanoic acid. Look for the characteristic isobutyl signals, the benzylic protons, and the single carboxylic acid proton.

-

Mass Spectrometry (MS): The reported molecular weight should match the calculated weight (206.28 g/mol ).[1] Look for the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion.

-

-

Purity: How was purity determined?

-

HPLC or GC: A purity value of >98% is common for such reagents. The chromatogram itself is more valuable than just the number. Request it. It provides a fingerprint of the material and reveals the presence of any significant impurities.

-

-

Consistency: Do the lot number, analysis date, and specifications on the CoA match your order?

Experimental Verification: The Trust but Verify Protocol

Upon receipt of the material, in-house analytical verification is non-negotiable. This protocol establishes the ground truth and validates the supplier's CoA.

Causality: This is the fastest method to confirm the molecular weight of the primary component in the sample.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the initial mobile phase.

-

Instrumentation (Typical):

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

-

-

Data Interpretation:

-

Positive Mode: Look for the [M+H]⁺ ion at m/z 207.14 and the [M+Na]⁺ ion at m/z 229.12.

-

Negative Mode: Look for the [M-H]⁻ ion at m/z 205.12.

-

The presence of the correct molecular ion is a primary confirmation of identity.

-

Causality: The target molecule lacks a strong UV chromophore, making direct UV detection for purity assessment insensitive. Derivatization with an agent like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) introduces a strongly UV-absorbing tag, enabling accurate quantification by HPLC-UV, a widely available technique. This approach is adapted from established methods for analyzing carboxylic acids.[7][8]

-

Derivatization:

-

To 100 µL of a 1 mg/mL solution of the acid in acetonitrile, add 50 µL of a 10 mg/mL solution of PFBBr in acetonitrile and 20 µL of a suitable base (e.g., diisopropylethylamine).

-

Vortex and heat at 60 °C for 30 minutes.

-

Cool to room temperature and dilute with mobile phase for analysis.

-

-

HPLC-UV Method:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

-

Detector: UV at 254 nm.

-

-

Analysis:

-

Inject the derivatized sample.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method). This provides a robust check against the supplier's claimed purity.

-

Part 3: Strategic Considerations for Custom Synthesis

If your project requires quantities beyond the research scale or a specific purity profile not offered commercially, engaging a custom synthesis or contract manufacturing organization (CMO) is the logical next step.

Key Discussion Points with a CMO:

-

Synthetic Route: Inquire about their proposed synthetic route. A plausible route could involve the alkylation of a malonic ester derivative with isobutyl bromide, followed by alkylation with benzyl bromide, and subsequent hydrolysis and decarboxylation. Understanding the route helps anticipate potential process-related impurities.

-

Analytical Package: Define the required analytical package for final product release. This should include, at a minimum, ¹H NMR, Mass Spec, and HPLC purity. For later-stage development, consider tests for residual solvents (GC-Headspace) and elemental analysis.

-

Impurity Identification: Discuss the plan for identifying any impurities above a certain threshold (e.g., 0.1%).

Plausible High-Level Synthetic Pathway

Caption: A high-level plausible route for custom synthesis.

Conclusion

The procurement of 2-Benzyl-4-methylpentanoic acid, while seemingly straightforward, demands a level of scientific rigor commensurate with its intended use in high-stakes research and development. The commercial market is navigable but requires careful attention to structural detail to avoid costly errors with similar-sounding analogs.

By adopting the framework presented—a systematic supplier vetting process, critical evaluation of the Certificate of Analysis, and mandatory in-house experimental verification—research organizations can build a reliable and resilient supply chain. This scientist-led approach transforms procurement from a transactional task into a strategic advantage, ensuring the quality and integrity of the foundational materials that drive innovation.

References

-

2-Benzyl-4-methylpentanoic acid suppliers and producers. BuyersGuideChem. [Link]

-

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Doron Scientific. [Link]

-

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid hydrochloride. Manus Aktteva Biopharma LLP. [Link]

-

Patent No. US 8,394,993 B2. ResearchGate. [Link]

-

2-benzyl-4-methylpentanoic acid (C13H18O2). PubChemLite. [Link]

-

Benzyl 4-methylpentanoate. PubChem, National Institutes of Health. [Link]

-

Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine... PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. (2S)-2-[benzyl(methyl)amino]-4-fluoro-4-methyl-pentanoic acid | 2165598-22-9 [sigmaaldrich.com]

- 4. doronscientific.com [doronscientific.com]

- 5. eMolecules (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pharmacological Frontier: A Technical Guide to Benzyl-Substituted Pentanoic Acids

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Chemical Scaffold

Benzyl-substituted pentanoic acids represent a compelling class of small molecules with a broad and evolving range of pharmacological activities. Structurally, these compounds feature a five-carbon carboxylic acid backbone, the pentanoic acid moiety, adorned with a benzyl group. This seemingly simple architecture has proven to be a fertile ground for medicinal chemists, yielding derivatives with significant potential in several key therapeutic areas, most notably as anticonvulsants and anticancer agents.

The versatility of this scaffold lies in its ability to be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The benzyl ring, in particular, offers a rich canvas for substitution, enabling the exploration of a wide chemical space and the optimization of interactions with biological targets. This guide provides a comprehensive technical overview of the pharmacological potential of benzyl-substituted pentanoic acids, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Anticonvulsant Potential: Modulating Neuronal Excitability

A significant body of research has focused on the development of benzyl-substituted pentanoic acids as novel anticonvulsant agents, often as derivatives of the established anti-epileptic drug, valproic acid. The primary mechanism underlying their anticonvulsant effects is believed to be the enhancement of GABAergic neurotransmission, the main inhibitory pathway in the central nervous system.

Mechanism of Action: Enhancing GABAergic Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain. Its binding to GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Benzyl-substituted pentanoic acids are thought to enhance this inhibitory effect through multiple potential mechanisms:

-

Increased GABA Synthesis and Release: Some derivatives may promote the synthesis of GABA and its release from presynaptic terminals.

-

Inhibition of GABA Degradation: These compounds can inhibit the enzymes responsible for GABA catabolism, such as GABA transaminase, thereby increasing the concentration of GABA in the synaptic cleft.

-

Modulation of GABA-A Receptors: Certain derivatives may directly or allosterically modulate the GABA-A receptor, enhancing its affinity for GABA or prolonging the duration of channel opening. Studies have shown that the action of benzodiazepines, which are positive allosteric modulators of GABA-A receptors, can be potentiated by valproate, suggesting a synergistic effect on the GABAergic system.[1]

The following diagram illustrates the key points of intervention for benzyl-substituted pentanoic acids within the GABAergic synapse:

Caption: Putative mechanisms of GABAergic enhancement by benzyl-substituted pentanoic acids.

Structure-Activity Relationships (SAR) for Anticonvulsant Activity

The anticonvulsant potency of benzyl-substituted pentanoic acids is highly dependent on their specific chemical structure. Key SAR observations include:

-

Stereochemistry: The stereochemistry at the chiral center, typically the alpha-carbon of the pentanoic acid chain, can significantly influence activity. For some derivatives, the (R)-enantiomer has been shown to be more potent than the (S)-enantiomer in blocking pentylenetetrazol-induced seizures.[2]

-

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring play a crucial role. Electron-withdrawing or electron-donating groups at specific positions can alter the electronic properties and steric bulk of the molecule, affecting its interaction with the target.

-

Alkyl Chain Modifications: Variations in the length and branching of the pentanoic acid side chain can impact lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compounds.

Quantitative Data on Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of representative benzyl-substituted compounds and related derivatives from preclinical studies.

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| 1-Cyclopentenecarboxylic acid benzylamide | Mouse (MES) | i.p. | 85.36 | [3] |

| 1-Cyclopentenecarboxylic acid benzylamide | Mouse (scPTZ) | i.p. | 1.37 | [3] |

| (R)-(-)-α-Benzyl-α-methyl-γ-butyrolactone | Mouse (PTZ) | i.p. | - | [2] |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Mouse (MES) | - | 11.4 | [4] |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Mouse (scPTZ) | - | 31.7 | [4] |

| Compound 4g | Mouse (MES) | i.p. | 23.7 | [4] |

| Compound 4g | Mouse (scPTZ) | i.p. | 18.9 | [4] |

Anticancer Potential: A Multi-pronged Attack on Tumor Progression

Benzyl-substituted pentanoic acids have emerged as a promising class of anticancer agents, with evidence suggesting they can inhibit tumor growth and metastasis through multiple mechanisms. Two key targets that have been identified are histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), particularly MMP-2.

Mechanism of Action: Dual Inhibition of HDAC and MMP-2

The anticancer efficacy of certain benzyl-substituted pentanoic acids appears to stem from their ability to simultaneously inhibit two distinct classes of enzymes crucial for cancer cell survival and invasion.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer cells, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. By inhibiting HDACs, benzyl-substituted pentanoic acids can induce histone hyperacetylation, leading to the re-expression of these silenced genes. This can trigger a cascade of events including cell cycle arrest, differentiation, and apoptosis. The mechanism of HDAC inhibition by valproic acid and its derivatives is thought to involve binding to the catalytic center of the enzyme.[5]

-

Matrix Metalloproteinase-2 (MMP-2) Inhibition: MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). MMP-2, in particular, is heavily implicated in tumor invasion and metastasis, as it facilitates the breakdown of the basement membrane, allowing cancer cells to migrate to distant sites. Inhibition of MMP-2 by small molecules can prevent this degradation, thereby hindering the metastatic process. Some substituted pentanoic acids have been shown to be potent inhibitors of MMP-2.[3]

The dual inhibition of HDAC and MMP-2 represents a powerful strategy for cancer therapy, as it targets both the genetic and microenvironmental factors that drive tumor progression.

Caption: Dual inhibitory mechanism of benzyl-substituted pentanoic acids in cancer.

Structure-Activity Relationships (SAR) for Anticancer Activity

The anticancer activity of these compounds is also highly dependent on their structure. Key SAR findings include:

-

Aromatic Substituents: The nature and position of substituents on the benzyl or other aromatic moieties can significantly impact both HDAC and MMP-2 inhibitory activity. For instance, the presence of nitro groups has been associated with enhanced cytotoxicity in some derivatives.

-

Linker Length and Composition: The linker connecting the benzyl group to the pentanoic acid core can influence the molecule's conformation and its ability to fit into the active sites of target enzymes.

-

Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, as it can participate in key interactions with the active sites of both HDACs and MMPs, often involving chelation of the zinc ion in the active site.

Quantitative Data on Anticancer Activity

The following table presents the in vitro cytotoxic activity of selected substituted pentanoic acid derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 18 | Jurkat-E6.1 | - | [6] |

| Compound 31 | Jurkat-E6.1 | - | [6] |

| Compound C6 (4-NO2 Benzyl) | Jurkat E6.1 | - | [7] |

| Compound C27 | Jurkat E6.1 | - | [7] |

| Compound 11 | K562 | 17.9 ± 0.01 | [3] |

Experimental Protocols

Synthesis of 2-Benzylpentanoic Acid (A Representative Protocol)

This protocol describes a general method for the synthesis of 2-benzylpentanoic acid via the malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Benzyl bromide

-

1-Bromopropane

-

6M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

First Alkylation (Benzylation): To the resulting solution of the malonate enolate, add benzyl bromide (1.0 eq) dropwise. Heat the mixture to reflux for 2-3 hours to ensure complete reaction.

-

Second Alkylation (Propylation): After cooling the reaction mixture, add a second equivalent of sodium ethoxide to form the enolate of diethyl benzylmalonate. Subsequently, add 1-bromopropane (1.0 eq) dropwise and reflux for another 2-3 hours.

-

Work-up and Isolation of the Intermediate Ester: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl benzylpropylmalonate.

-

Hydrolysis and Decarboxylation: To the crude ester, add 6M hydrochloric acid. Heat the mixture to reflux. The hydrolysis of the ester groups will occur, followed by decarboxylation of the resulting β-dicarboxylic acid upon continued heating, evidenced by the evolution of carbon dioxide. Reflux until the gas evolution ceases (typically 4-6 hours).

-

Final Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain pure 2-benzylpentanoic acid.

Caption: Step-by-step workflow for the synthesis of 2-benzylpentanoic acid.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, K562)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compounds (benzyl-substituted pentanoic acids) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently agitate the plate for 5-15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests

These are two of the most widely used and clinically validated animal models for the preliminary screening of anticonvulsant drugs.

Animals:

-

Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-25 g.

Maximal Electroshock (MES) Test:

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice. A vehicle control group should also be included.

-

Seizure Induction: At the time of predicted peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

-

ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Drug Administration: Administer the test compound and vehicle to different groups of mice as described for the MES test.

-

Chemoconvulsant Injection: At the time of predicted peak drug effect, inject a convulsive dose of pentylenetetrazol (PTZ) (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds). The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered the endpoint for protection.

-

ED50 Determination: The ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is calculated.

Conclusion and Future Directions

Benzyl-substituted pentanoic acids have demonstrated significant pharmacological potential, particularly in the fields of epilepsy and oncology. Their multifaceted mechanisms of action, including the enhancement of GABAergic inhibition and the dual inhibition of HDAC and MMP-2, make them attractive candidates for further drug development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective derivatives with improved pharmacokinetic profiles and reduced off-target effects.

Future research in this area should focus on:

-

Elucidating Detailed Mechanisms: Further investigation into the specific molecular interactions with their targets will provide a more complete understanding of their mechanism of action and guide the rational design of new analogs.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential for their progression into clinical development.

-

Exploration of Other Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond epilepsy and cancer. Investigating its efficacy in other neurological disorders, inflammatory diseases, and infectious diseases could open up new therapeutic avenues.

References

-

Göttlicher, M., Minucci, S., Stiewe, T., Mann, M., & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. [Link]

- Gura, T. (2004). Valproic acid: a new chapter in the story of an old drug. The Lancet, 363(9418), 1361-1362.

-

Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry, 276(39), 36734-36741. [Link]

- Brown, S., Spangle, J. M., & Matusiq, R. J. (2009). The promise and challenges of targeting the matrix metalloproteinases for cancer therapy. Frontiers in bioscience (Landmark edition), 14, 4982–5008.

- Eide, D. M., Catterall, W. A., & Scheuer, T. (2005). The B-subunit of the voltage-gated sodium channel is a multifunctional protein. Reviews of physiology, biochemistry and pharmacology, 153, 67-96.

- Overall, C. M., & Kleifeld, O. (2006). Tumour microenvironment - opinion: validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy.

- Chen, Y. J., Chang, W. M., Liu, Y. W., Lee, C. Y., Jang, Y. H., Kuo, C. D., & Liao, H. F. (2009). A small-molecule metastasis inhibitor, norcantharidin, downregulates matrix metalloproteinase-9 expression by inhibiting Sp1 transcriptional activity in colorectal cancer cells. Chemico-biological interactions, 181(3), 440-446.

- Monti, B., Polazzi, E., & Contestabile, A. (2009). Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection. Current molecular pharmacology, 2(1), 95-102.

- Rundhaug, J. E., & Fischer, S. M. (2010). Matrix-metalloproteinases and angiogenesis. Journal of cellular and molecular medicine, 14(6b), 1625-1641.

-

Abel, T., & Zukin, R. S. (2008). Epigenetic targets of HDAC inhibitors in the central nervous system. Current opinion in pharmacology, 8(1), 57-64. [Link]

-

Chiu, C. T., Wang, Z., Hkvns, D. S., & Moore, A. N. (2013). Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction. Brain research, 1503, 89-99. [Link]

-

Strupińska, M., Kołaczkowski, M., & Kieć-Kononowicz, K. (2014). New derivatives of benzylamide with anticonvulsant activity. Acta poloniae pharmaceutica, 71(1), 155-162. [Link]

- Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2019). Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future medicinal chemistry, 11(22), 2933-2953.

- Smitha, C. G., & Chitra, G. (2014). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- Ma, Y., Zhang, Y., & Wang, Y. (2015). Anticonvulsant activity data of compounds 5a~5f.

- Lopes, J. F., & da Silva, A. B. F. (2016). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines.

-

Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]

- Organic Syntheses. (2012). Chemistry 211 Experiment 10. Organic Syntheses.

-

Kaminski, K., & Obniska, J. (2012). New anticonvulsant agents. Current medicinal chemistry, 19(35), 6036-6056. [Link]

-

Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future medicinal chemistry, 11(14), 1679-1702. [Link]

-

Zhang, L., Zhang, Y., Zhang, L., Sun, Y., & Wang, X. (2016). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules (Basel, Switzerland), 21(10), 1345. [Link]

-

White, H. S., Alex, A. B., Pollock, A. S., & Coop, A. (2004). Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function. Epilepsia, 45(5), 443-449. [Link]

-

Organic Syntheses. (n.d.). dimethyl carbonate. Organic Syntheses Procedure. [Link]

- CN105037139A - Preparation method for 2-phenylpropionic acid - Google P

-

Organic Syntheses. (n.d.). phenylacetic acid. Organic Syntheses Procedure. [Link]

-

Zakusov, V. V., & Ostrovskaia, R. U. (1981). [New evidence for a GABA-ergic component in the mechanism of action of benzodiazepine tranquilizers]. Biulleten' eksperimental'noi biologii i meditsiny, 91(5), 571-574. [Link]

-

Jonas, P., Bischofberger, J., & Sandkühler, J. (1998). Developmental switch from GABA to glycine release in single central synaptic terminals. Nature neuroscience, 1(7), 573-577. [Link]

-

Madsen, U., Jensen, A. A., & Frølund, B. (2010). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of medicinal chemistry, 53(19), 7001-7013. [Link]

-

Spurny, R., Ramerstorfer, J., & Price, K. L. (2012). Pentameric ligand-gated ion channel ELIC is activated by GABA and modulated by benzodiazepines. Proceedings of the National Academy of Sciences of the United States of America, 109(44), E3028-E3034. [Link]

Sources

- 1. [New evidence for a GABA-ergic component in the mechanism of action of benzodiazepine tranquilizers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Benzyl-4-methylpentanoic Acid: A Strategic Chiral Building Block for Protease Inhibitors and Peptidomimetics

The following technical guide details the utility, synthesis, and application of 2-Benzyl-4-methylpentanoic acid (CAS: 85100-44-3) in pharmaceutical development.

Executive Summary & Pharmaceutical Relevance

2-Benzyl-4-methylpentanoic acid is a high-value chiral carboxylic acid scaffold used primarily in the design of Zinc-Metalloprotease Inhibitors (MMPs, NEP, ACE) and Gamma-Secretase Modulators (GSMs) . Its structural uniqueness lies in its "dual-hydrophobic" architecture—possessing both a benzyl group (mimicking Phenylalanine) and an isobutyl group (mimicking Leucine) on a pentanoic acid backbone.

In medicinal chemistry, this molecule serves as a critical P1/P1' pharmacophore , allowing drugs to dock into deep hydrophobic pockets (S1/S1') of target enzymes. It is most commonly derivatized into hydroxamic acids (for zinc binding) or coupled as a C-terminal cap in peptidomimetics.

Key Applications

-

MMP Inhibitors: Precursor to hydroxamate-based inhibitors targeting Matrix Metalloproteinases (MMP-2, MMP-9) for oncology and fibrosis.

-

Neprilysin (NEP) Inhibitors: Scaffold for dual ACE/NEP inhibitors used in cardiovascular therapy.

-

Gamma-Secretase Modulators: The free acid form exhibits activity in modulating amyloid-beta production, relevant to Alzheimer's disease research.

Chemical Profile & Properties[1][2][3][4]

| Property | Data |

| Chemical Name | 2-Benzyl-4-methylpentanoic acid |

| Synonyms | |

| CAS Number | 85100-44-3 (Racemic) / Specific isomers vary |

| Molecular Formula | |

| Molecular Weight | 206.28 g/mol |

| Chirality | Contains 1 Stereocenter at C2.[1][2][3] The (2S) -enantiomer is typically the bioactive conformer for protease inhibition. |

| Physical State | Viscous oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water. |

Synthetic Pathways: The "Evans Auxiliary" Standard

While racemic synthesis via malonic ester alkylation is possible, pharmaceutical applications demand high enantiomeric excess (>98% ee). The Evans Oxazolidinone Alkylation is the industry standard for synthesizing this building block with precise stereocontrol.

Mechanistic Logic

-

Chiral Induction: Use of a chiral auxiliary (

-4-benzyl-2-oxazolidinone) forces the incoming electrophile to attack from the less hindered face. -

Sequential Alkylation: The order of alkylation (Isobutyl then Benzyl vs. Benzyl then Isobutyl) determines the final stereochemistry. For 2-benzyl-4-methylpentanoic acid, it is often more efficient to alkylate the 4-methylpentanoyl (isocaproyl) scaffold with a benzyl halide.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis of (2S)-2-Benzyl-4-methylpentanoic acid via Evans Oxazolidinone auxiliary.

Detailed Experimental Protocol

Objective: Synthesis of (2S)-2-benzyl-4-methylpentanoic acid on a 10g scale.

Step 1: Acylation of the Auxiliary

-

Reagents: (S)-4-benzyl-2-oxazolidinone (1.0 eq), 4-methylpentanoyl chloride (1.1 eq), n-BuLi (1.1 eq) in THF.

-

Procedure:

-

Cool a solution of (S)-4-benzyl-2-oxazolidinone in dry THF to -78°C.

-

Add n-BuLi dropwise over 30 mins. Stir for 15 mins.

-

Add 4-methylpentanoyl chloride dropwise.

-

Warm to 0°C over 1 hour. Quench with sat.

. -

Workup: Extract with EtOAc, wash with brine, dry over

. Purify via flash chromatography.

-

Step 2: Diastereoselective Alkylation

This is the critical step defining the C2 stereocenter.

-

Reagents: N-isocaproyl-oxazolidinone (from Step 1), NaHMDS (1.1 eq), Benzyl Bromide (1.2 eq).

-

Procedure:

-

Cool the imide solution (THF) to -78°C.

-

Add NaHMDS dropwise to form the Z-enolate (chelation controlled). Stir for 45 mins.

-

Add Benzyl Bromide neat or in THF solution.

-

Stir at -78°C for 2 hours, then slowly warm to -20°C.

-

Observation: The bulky auxiliary blocks one face, ensuring the benzyl group adds anti to the auxiliary's benzyl group.

-

Step 3: Hydrolytic Cleavage

-

Reagents: LiOH (2.0 eq),

(30%, 4.0 eq) in THF/Water (3:1). -

Procedure:

-

Dissolve the alkylated intermediate in THF/Water at 0°C.

-

Add

followed by LiOH. (Peroxide aids in cleaving the steric imide without racemization). -

Stir at 0°C for 3 hours.

-

Quench: Add

to destroy excess peroxide. -

Isolation: Acidify aqueous layer to pH 2 with 1N HCl. Extract the free acid with EtOAc.

-

Yield: Typically 85-90% overall yield with >98% ee.

-

Medicinal Chemistry: SAR & Pharmacophore Logic

The value of 2-benzyl-4-methylpentanoic acid lies in its ability to present two distinct hydrophobic modules to an enzyme active site.

Structure-Activity Relationship (SAR) Diagram

Caption: Pharmacophore mapping of the scaffold to enzyme binding pockets.

Critical Design Considerations

-

MMP Inhibitors: The carboxylic acid is often converted to a Hydroxamic Acid (

). The benzyl group at C2 fits into the deep S1' specificity pocket of MMP-2/9, while the isobutyl group provides bulk to prevent rapid metabolism and improve binding affinity in the S2' region. -

Gamma-Secretase Modulators (GSMs): Unlike inhibitors that block the active site, GSMs (often carboxylic acids like this scaffold) bind to an allosteric site. The "branched fatty acid" structure of 2-benzyl-4-methylpentanoic acid mimics the lipid environment, modulating the cleavage of APP to shorter, less toxic A

peptides.

Analytical Characterization & Quality Control

Verification of the Enantiomeric Excess (ee) is mandatory for pharmaceutical release.

| Method | Specification | Notes |

| 1H NMR (CDCl3) | Look for the diagnostic doublet of the isopropyl group at 0.9 ppm. | |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5) + 0.1% TFA. | Racemic standard required for method development. |

| Specific Rotation | Value varies by solvent; compare strictly with literature. |

References

-

Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 104(6), 1737-1739.

-

Brown, F. K., et al. "Design of inhibitors of matrix metalloproteinases." Journal of Medicinal Chemistry, 37(5), 674-688. (Discusses the succinate/pentanoic acid scaffold in MMPs).

-

Sigma-Aldrich. "2-Benzyl-4-methylpentanoic acid Product Specification."

-

Imbimbo, B. P. "Gamma-secretase modulators for the treatment of Alzheimer's disease." Current Topics in Medicinal Chemistry, 8(1), 54-61. (Context for branched acid modulators).

Sources

Methodological & Application

High-Impact Technical Note: Alkylation of 4-Methylpentanoic Acid with Benzyl Bromide

Executive Summary & Strategic Context

In drug discovery, 4-methylpentanoic acid (Isocaproic acid) serves as a critical lipophilic building block, structurally analogous to the leucine side chain. Its alkylation with benzyl bromide represents a bifurcation point in synthesis strategy, yielding two distinct, high-value outcomes depending on the reaction conditions:

-

C-Alkylation (

-Lithiation): Generates 2-benzyl-4-methylpentanoic acid , a branched carboxylic acid scaffold essential for peptidomimetics and protease inhibitors. This route increases molecular complexity and -

O-Alkylation (Esterification): Generates benzyl 4-methylpentanoate , a robust carboxyl protecting group strategy that facilitates orthogonal functionalization elsewhere in the molecule.

This guide provides validated protocols for both pathways, with a primary focus on the technically demanding C-alkylation via dianion generation , a method frequently underutilized due to perceived difficulty.

Mechanistic Insight: The Dianion Switch

The selectivity between C- and O-alkylation is governed strictly by pKa thermodynamics and kinetic control .

-

Path A (O-Alkylation): The carboxylic acid proton (

) is easily removed by weak bases ( -

Path B (C-Alkylation): To alkylate the

-carbon, one must remove the

Pathway Visualization

Figure 1: Divergent synthesis pathways determined by base strength. Path A (top) yields the ester; Path B (bottom) yields the

Method A: C-Alkylation (Advanced Protocol)

Objective: Synthesis of 2-benzyl-4-methylpentanoic acid via thermodynamic dianion generation.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |

| 4-Methylpentanoic acid | 116.16 | 1.0 | Substrate | Dry thoroughly (azeotrope w/ toluene) |

| LDA (2.0 M in THF) | - | 2.2 | Base | Freshly prepared or titrated commercial source |

| Benzyl bromide | 171.04 | 1.05 | Electrophile | Lachrymator; filter through basic alumina if colored |

| DMPU (Optional) | 128.17 | 2.0 | Additive | Promotes dianion solubility/reactivity; safer HMPA replacement |

| THF (Anhydrous) | - | Solvent | Solvent | Must be distilled or from SPS (Sodium/Benzophenone) |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Cool the flask to -78°C (dry ice/acetone bath).

Step 2: Dianion Generation

-

Charge flask with anhydrous THF (10 mL/mmol substrate).

-

Add LDA (2.2 equiv) dropwise via syringe. Note: The slight excess (0.2 eq) accounts for adventitious moisture and ensures full dianion formation.

-

Dissolve 4-methylpentanoic acid (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA over 15 minutes.

-

Observation: The solution may turn slightly yellow.

-

-

Critical Step: Remove the cooling bath and allow the mixture to warm to 0°C (ice bath) for 30 minutes, then warm to room temperature for 15 minutes.

-

Why? Deprotonation of the

-carbon is kinetically slow at -78°C due to the charge repulsion of the initial carboxylate. Warming drives the formation of the dianion.

-

-

(Optional) If solubility is an issue (cloudy suspension), add DMPU (2.0 equiv) at this stage to solvate the lithium species.

Step 3: Alkylation

-

Re-cool the mixture to 0°C .

-

Add Benzyl bromide (1.05 equiv) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (visualize with Bromocresol Green stain for acids).

-

Step 4: Quench and Isolation

-

Quench carefully with 1M HCl until pH < 2. Caution: Exothermic.

-

Extract with Ethyl Acetate (

).[1] -

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: The crude oil contains the product and potentially unreacted starting material. Purify via flash column chromatography (Hexanes:EtOAc with 1% Acetic Acid).

Method B: O-Alkylation (Standard Protocol)

Objective: Synthesis of Benzyl 4-methylpentanoate (Ester protection).

Reagent Table

| Reagent | Equiv. | Role |

| 4-Methylpentanoic acid | 1.0 | Substrate |

| Benzyl bromide | 1.1 | Electrophile |

| 1.5 | Base | |

| DMF | Solvent | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Dissolution: Dissolve 4-methylpentanoic acid (1.0 equiv) in DMF (5 mL/mmol).

-

Base Addition: Add powdered

(1.5 equiv) in one portion. Stir for 10 minutes at room temperature. -

Alkylation: Add Benzyl bromide (1.1 equiv) dropwise.

-

Exotherm: Mild exotherm may occur.

-

-

Reaction: Stir at room temperature for 3–12 hours.

-

Acceleration: If slow, heat to 60°C.

-

-

Workup: Dilute with water (dissolves salts) and extract with

or EtOAc. Wash organic layer extensively with water (to remove DMF) and brine. -

Yield: Typically >90% quantitative conversion.

Troubleshooting & Optimization

Common Failure Modes (C-Alkylation)

| Observation | Root Cause | Solution |

| Low Yield / Recovery of Starting Material | Incomplete dianion formation. | Ensure the warming step (Step 2.4) is performed. The |

| O-Alkylated Product Detected | Proton exchange ("Quench") before alkylation. | Ensure reagents are strictly anhydrous. If the dianion sees a proton source (water), it reverts to the monoanion, which then O-alkylates. |

| Poly-alkylation | Excess alkyl halide or poor mixing. | Maintain strict 1.05 equiv of Benzyl bromide. Add slowly at 0°C. |

Stereochemical Note

The C-alkylation protocol produces a racemic mixture of (R)- and (S)-2-benzyl-4-methylpentanoic acid. If enantiopure material is required for drug development:

-

Resolution: Use chiral HPLC or salt resolution with a chiral amine (e.g.,

-methylbenzylamine). -

Asymmetric Synthesis: Employ an Evans Auxiliary (Oxazolidinone) instead of direct alkylation.

References

-

Dianion Chemistry Fundamentals: Creger, P. L.[2] "Metalated Carboxylic Acids.[2] I. Alkylation." Journal of the American Chemical Society, 1967, 89(10), 2500–2501. Link

-

Solvent Effects (HMPA/DMPU): Pfeffer, P. E., Silbert, L. S.[2] "Anions of Carboxylic Acids. IV. The Formation and Alkylation of

-Metalated Aliphatic Acids." The Journal of Organic Chemistry, 1970, 35(8), 262–264. Link -

General Esterification Protocol: "Preparation of Benzyl Esters using Benzyl Bromide." Organic Chemistry Portal. Link

-

pKa Data: Bordwell pKa Table (Acidity in DMSO). Link

Sources

Protocol for malonic ester synthesis of alpha-benzyl derivatives

Application Note: Malonic Ester Synthesis of α-Benzyl Derivatives

Target Molecule: 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Abstract & Strategic Overview

The malonic ester synthesis is a cornerstone methodology in organic chemistry for the preparation of substituted acetic acid derivatives[1]. By leveraging the enhanced α-acidity of diethyl malonate, chemists can reliably construct complex carbon frameworks through a sequence of enolate alkylation, ester hydrolysis, and thermal decarboxylation[2]. This application note details a robust, scalable protocol for the synthesis of α-benzyl derivatives—specifically targeting 3-phenylpropanoic acid (hydrocinnamic acid)—using benzyl chloride as the electrophile[3].

Mechanistic Rationale & Causality

To ensure reproducibility and high yields, it is critical to understand the physicochemical principles driving each step of this synthesis:

-

Enolization via

Matching: The active methylene protons of diethyl malonate are highly acidic ( -

Nucleophilic Substitution (

): The resulting sodio-malonate enolate acts as a potent carbon nucleophile. Benzyl chloride is an exceptional electrophile for this transformation; the adjacent aromatic ring stabilizes the -

Saponification: Base-catalyzed hydrolysis utilizing aqueous potassium hydroxide irreversibly cleaves the sterically hindered ethyl esters. The reaction is driven to completion by the formation of the highly stable dipotassium benzylmalonate salt, which is subsequently protonated with hydrochloric acid[5].

-

Thermal Decarboxylation: 1,3-Dicarboxylic acids possess a unique structural motif that permits thermal decarboxylation at elevated temperatures (130–150 °C). The reaction proceeds via a concerted, six-membered pericyclic transition state, extruding carbon dioxide gas and generating an enol intermediate that rapidly tautomerizes to the thermodynamically stable 3-phenylpropanoic acid[1].

Reaction Pathway Visualization

Figure 1: Mechanistic workflow of the malonic ester synthesis yielding 3-phenylpropanoic acid.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements optimized to suppress dialkylation and ensure complete consumption of the electrophile[5].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| Diethyl Malonate | 160.17 | 1.00 | 160.2 g (1.00 mol) | Starting Material / Enolate Precursor |

| Sodium Metal | 22.99 | 1.05 | 24.1 g (1.05 mol) | Base Precursor (Generates NaOEt) |

| Absolute Ethanol | 46.07 | - | 500 mL | Solvent / Conjugate Acid |

| Benzyl Chloride | 126.58 | 0.95 | 120.3 g (0.95 mol) | Electrophile (Alkylating Agent) |

| Potassium Hydroxide | 56.11 | 4.00 | 224.4 g (4.00 mol) | Saponification Reagent |

| Hydrochloric Acid (37%) | 36.46 | Excess | ~400 mL | Acidification Reagent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to confirm the completion of critical transformations.

Phase 1: Enolate Generation & Alkylation

-

Apparatus Setup: Equip a flame-dried 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Purge the system with inert gas (N₂ or Argon).

-

Base Generation: Add 500 mL of absolute ethanol to the flask. Carefully introduce 24.1 g of sodium metal in small pieces. Allow the exothermic reaction to proceed until all sodium is dissolved, forming a homogenous solution of sodium ethoxide.

-

Enolization: Cool the flask to room temperature. Add 160.2 g of diethyl malonate dropwise via the addition funnel over 30 minutes. Stir for an additional 15 minutes to ensure complete enolate formation.

-

Alkylation: Add 120.3 g of benzyl chloride dropwise over 2 hours.

-

In-Process Validation: Heat the mixture to a gentle reflux. Periodically test the reaction mixture with moist red litmus paper. The reaction is complete when the strongly basic enolate is entirely consumed, and the mixture registers as neutral (typically 8–10 hours)[5].

-

Solvent Removal: Rearrange the apparatus for distillation and remove the bulk of the ethanol under reduced pressure.

Phase 2: Saponification (Hydrolysis)

-

Aqueous Quench: Add 500 mL of distilled water to the residue to dissolve the precipitated sodium chloride. Extract the crude diethyl benzylmalonate with diethyl ether (3 × 200 mL). Concentrate the combined organic layers.

-

Hydrolysis: In a separate 2 L flask, dissolve 224.4 g of KOH in 500 mL of water. Heat to 80 °C. Slowly add the crude diethyl benzylmalonate over 1 hour. Reflux the mixture for 3 hours to ensure complete cleavage of the sterically hindered esters[5].

-

Acidification: Cool the mixture in an ice bath. Slowly add concentrated HCl until the solution reaches a pH of < 2 (monitor via pH paper). Benzylmalonic acid will precipitate as a white solid.

-

Isolation: Extract the aqueous suspension with diethyl ether (4 × 250 mL). Dry the combined organic extracts over anhydrous

, filter, and evaporate the ether to yield crude benzylmalonic acid[5].

Phase 3: Thermal Decarboxylation

-

Decarboxylation: Transfer the crude benzylmalonic acid to a 1 L round-bottom flask equipped with a gas bubbler. Submerge the flask in an oil bath pre-heated to 130–150 °C[5].

-

In-Process Validation: The solid will melt, and vigorous effervescence (

evolution) will commence. Maintain the temperature until gas evolution completely ceases (approximately 3–4 hours), validating the quantitative conversion of the diacid to the monoacid[5].

Phase 4: Workup & Purification

-

Recrystallization: Allow the resulting melt to cool to 80 °C, then carefully pour it into 1 L of hot water. Add activated charcoal (Norit), boil for 10 minutes, and perform a hot filtration.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath. Collect the precipitated 3-phenylpropanoic acid via vacuum filtration. Dry the white crystals in a vacuum oven at 40 °C.

Troubleshooting & Critical Parameters

-

Premature Saponification (Phase 1): Strict exclusion of moisture is mandatory during enolate generation. If water is present in the ethanol, it will react with sodium to form NaOH, which will prematurely hydrolyze the diethyl malonate, permanently halting the alkylation sequence.

-

Over-Alkylation: Benzyl chloride is highly reactive. To prevent the formation of diethyl dibenzylmalonate, the protocol intentionally utilizes the electrophile as the limiting reagent (0.95 equivalents)[5].

-

Incomplete Decarboxylation: If the final product exhibits a broad melting point or lower-than-expected mass spectrometry values, the diacid may not be fully decarboxylated. Ensure the oil bath maintains a minimum of 130 °C and strictly rely on the cessation of gas evolution rather than a fixed timer.

References

-

The Malonic Ester Synthesis And Its Cousin, The Acetoacetic Ester Synthesis. Master Organic Chemistry.[Link]

-

21.10: Malonic Ester Synthesis. Chemistry LibreTexts.[Link]

-

Malonic Ester Synthesis. Chemistry Steps. [Link]

Sources

Using 2-benzyl-4-methylpentanoic acid in peptide synthesis

Application Note & Protocol

Topic: Strategic Incorporation of 2-Benzyl-4-methylpentanoic Acid in Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Sterically Demanding Moieties in Peptide Therapeutics

The incorporation of non-natural amino acids (nnAAs) is a cornerstone of modern peptide drug design, enabling the creation of therapeutics with enhanced stability, modulated bioactivity, and novel functionalities.[1][2] These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[][4] 2-Benzyl-4-methylpentanoic acid, a structural analogue of leucine featuring a bulky benzyl group at the alpha-position, represents a valuable building block for introducing significant steric hindrance and lipophilicity into a peptide sequence.

The presence of such bulky side chains can be pivotal in:

-

Enforcing Specific Conformations: The steric bulk can restrict bond rotation, guiding the peptide backbone into a desired secondary structure (e.g., β-turns or helical motifs).[5]

-

Improving Proteolytic Resistance: The bulky group can act as a shield, sterically hindering the approach of proteolytic enzymes and thereby extending the peptide's in-vivo half-life.[4]

-

Enhancing Receptor Interactions: The benzyl group can engage in hydrophobic or π-π stacking interactions within a receptor's binding pocket, potentially increasing affinity and selectivity.

However, the very property that makes this molecule attractive—its steric bulk—also presents a significant synthetic challenge. Standard peptide coupling protocols may prove inefficient, leading to low yields and deletion sequences.[1][6] This document provides a detailed guide, including mechanistic insights and optimized protocols, for the successful incorporation of 2-benzyl-4-methylpentanoic acid into peptide chains.

Physicochemical Properties of 2-Benzyl-4-methylpentanoic Acid

A clear understanding of the reagent's properties is essential for designing effective synthesis strategies.

| Property | Value | Source |

| CAS Number | 85100-44-3 | [7] |

| Molecular Formula | C₁₃H₁₈O₂ | [7][8] |

| Molecular Weight | 206.28 g/mol | [7] |

| LogP (Predicted) | 3.4 | [8] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [7] |

| Appearance | Oil (typical) | [9] |

| Storage | Sealed in dry, 2-8°C | [7] |

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle in utilizing 2-benzyl-4-methylpentanoic acid is the steric hindrance around its carboxylic acid group. During peptide bond formation, the nucleophilic amine of the N-terminal residue on the peptide-resin must attack the activated carboxyl group of the incoming acid.[10] The bulky benzyl and isobutyl groups impede this approach, significantly slowing down the reaction kinetics compared to standard proteinogenic amino acids.

This can lead to:

-

Incomplete Coupling: A significant portion of the peptide chains on the resin may fail to react, resulting in truncated or "deletion" sequences that are difficult to separate from the target peptide.[11]

-

Side Reactions: Extended reaction times or aggressive conditions can sometimes promote side reactions, although the primary issue with sterically hindered acids is typically incomplete acylation.

To overcome this, the choice of coupling reagent and reaction conditions is paramount. The strategy must focus on creating a highly reactive activated intermediate that can react efficiently despite the steric shield.

Selecting the Optimal Coupling Strategy

For sterically demanding couplings, high-reactivity coupling reagents are essential. While numerous options exist, they can be broadly categorized based on their efficacy in such challenging scenarios.[12]

Recommended: Uronium/Aminium Salt-Based Reagents

These reagents are generally the first choice for difficult couplings due to their high efficiency, rapid reaction kinetics, and ability to generate highly reactive activated esters with minimal risk of racemization when additives are used.[13][14]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for sterically hindered amino acids.[13] It forms a highly reactive OAt-ester intermediate.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another powerful and popular reagent, forming a slightly less reactive OBt-ester compared to HATU's OAt-ester, but still highly effective for most applications.[15]